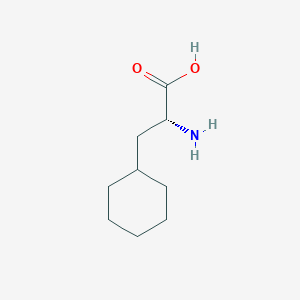

(R)-2-amino-3-cyclohexylpropanoic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2R)-2-amino-3-cyclohexylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQXBVXKBGUSBA-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58717-02-5 | |

| Record name | 3-Cyclohexylalanine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058717025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-amino-3-cyclohexylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CYCLOHEXYLALANINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX76B5H6YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physicochemical properties of (R)-2-amino-3-cyclohexylpropanoic acid?

An In-depth Technical Guide on the Physicochemical Properties of (R)-2-amino-3-cyclohexylpropanoic acid

Introduction

This compound, also known as Cyclohexyl-L-alanine, is a non-proteinogenic α-amino acid. Its structure is analogous to phenylalanine, with the phenyl group replaced by a cyclohexyl moiety. This modification imparts unique physicochemical properties, influencing its hydrophobicity and conformational preferences. These characteristics make it a valuable building block in peptide synthesis and drug design, where it can be used to create peptides with enhanced stability, modified receptor-binding affinities, and improved pharmacokinetic profiles. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and relevant biological context.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are a combination of experimentally determined and computationally predicted data from various chemical databases and literature sources.

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-3-cyclohexylpropanoic acid | [1] |

| Synonyms | (R)-Cyclohexylalanine, D-3-Cyclohexylalanine | [2][3] |

| Molecular Formula | C₉H₁₇NO₂ | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

| Physical State | White to off-white solid/powder | [4][5] |

| Melting Point | 322 °C (decomposes) | [3][5] |

| Boiling Point | 307.1 ± 25.0 °C (Predicted) | [3] |

| Water Solubility | 2.52 mg/mL (Predicted) | [6] |

| pKa (Carboxyl) | 2.33 ± 0.10 (Predicted) | [3][7] |

| pKa (Amino) | 9.87 (Analog-based prediction, similar to Alanine) | [8] |

| logP (Octanol/Water) | -0.3 to -0.72 (Predicted) | [1][6] |

| Optical Rotation [α]²⁰/D | +9 ± 2° (c=1 in 1N HCl) for the L-enantiomer | [4] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the application of this compound in research and development. Below are detailed methodologies for key experimental procedures.

1. Melting Point Determination by Capillary Method

The melting point of a crystalline solid is a key indicator of its purity. For amino acids, which often decompose at high temperatures, a carefully controlled heating rate is essential.[9][10]

-

Principle: A small, powdered sample is heated in a capillary tube, and the temperature range from the first sign of melting to complete liquefaction is recorded.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.

-

Procedure:

-

A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[11]

-

The capillary tube is placed in the heating block of the melting point apparatus.[11]

-

The sample is heated rapidly to a temperature approximately 20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[12]

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.[11]

-

The recorded range is reported as the melting point. For compounds that decompose, the temperature at which discoloration or charring occurs is often noted.

-

2. pKa Determination by Potentiometric Titration

The pKa values indicate the acidity of the ionizable groups in the amino acid (the carboxylic acid and the amino group).

-

Principle: A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH is measured as a function of the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.[13][14][15]

-

Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer.

-

Procedure:

-

A known concentration of this compound is dissolved in deionized water.

-

The solution is acidified with a strong acid (e.g., HCl) to a pH below 2 to ensure both the carboxyl and amino groups are fully protonated.[15]

-

The solution is then titrated with a standardized solution of NaOH, added in small, precise increments.[16]

-

The pH of the solution is recorded after each addition of NaOH, allowing the system to equilibrate.[16]

-

A titration curve is generated by plotting the pH versus the equivalents of NaOH added.

-

The pKa of the carboxyl group (pKa₁) is the pH at which half an equivalent of NaOH has been added. The pKa of the amino group (pKa₂) is the pH at which one and a half equivalents of NaOH have been added.

-

3. Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The logP value is a measure of a compound's lipophilicity, which is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.

-

Principle: The "shake-flask" method is the gold standard for experimentally determining logP.[17][18] The compound is partitioned between two immiscible phases, n-octanol and water. The logP is the logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.[19]

-

Apparatus: Separatory funnel or vials, mechanical shaker, UV-Vis spectrophotometer or HPLC for concentration analysis.

-

Procedure:

-

n-Octanol and water are pre-saturated with each other by mixing and allowing them to separate.

-

A known amount of this compound is dissolved in one of the phases.

-

The two phases are combined in a vessel and shaken vigorously until equilibrium is reached (typically for several hours).[18]

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the amino acid in each phase is determined using an appropriate analytical technique, such as HPLC or UV-Vis spectroscopy.[20]

-

The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Water].

-

The logP is the base-10 logarithm of P.

-

Biological and Developmental Context

This compound and its enantiomer are utilized in several areas of research and development:

-

Peptide Synthesis: The cyclohexyl side chain provides a bulky, hydrophobic character, which can be used to influence the secondary structure of peptides and enhance their resistance to enzymatic degradation.[4][21]

-

Drug Development: As a derivative of alanine, it serves as a scaffold in medicinal chemistry.[22] For instance, it has been incorporated into molecules targeting enzymes and receptors. The (R)-enantiomer, in particular, has been used in the development of ligands for N-Methyl-D-aspartate (NMDA) receptors, which are important in neuroscience research.[23][24]

-

Chiral Building Block: Its defined stereochemistry makes it a valuable chiral building block in the synthesis of complex organic molecules.[23]

The logical workflow for characterizing a novel amino acid derivative like this compound typically follows a structured path from basic identification to more complex biological evaluation.

This diagram illustrates a typical workflow in drug discovery, starting from the synthesis and purification of a compound like this compound. Following structural confirmation, its fundamental physicochemical properties are determined. These properties then inform subsequent ADME (Absorption, Distribution, Metabolism, and Excretion) and biological activity studies, which are crucial for assessing its potential as a drug candidate and guiding further optimization.

References

- 1. (2R)-2-amino-3-cyclohexylpropanoic acid | C9H17NO2 | CID 736026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexylalanine | C9H17NO2 | CID 95475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Cyclohexylalanine | 27527-05-5 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Cyclohexyl-L-alanine | CAS#:27527-05-5 | Chemsrc [chemsrc.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. N-cyclohexyl-L-alanine [chembk.com]

- 8. Alanine - Wikipedia [en.wikipedia.org]

- 9. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. scribd.com [scribd.com]

- 14. vlab.amrita.edu [vlab.amrita.edu]

- 15. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 16. egyankosh.ac.in [egyankosh.ac.in]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 20. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chemimpex.com [chemimpex.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. 2-Amino-3-cyclohexylpropanoic acid hydrochloride | 99065-30-2 | Benchchem [benchchem.com]

- 24. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

(R)-2-amino-3-cyclohexylpropanoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-amino-3-cyclohexylpropanoic acid, a non-proteinogenic amino acid, serves as a crucial building block in medicinal chemistry and drug development. Its unique structural features, particularly the cyclohexyl moiety, make it a valuable precursor for synthesizing novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role in the development of N-methyl-D-aspartate (NMDA) receptor ligands and as a component in peptide-based therapeutics.

Core Data Presentation

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 58717-02-5 | [1][2] |

| Molecular Formula | C₉H₁₇NO₂ | [1][2] |

| Molecular Weight | 171.24 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Classification | Alanine derivative | [1] |

Experimental Protocols

A detailed methodology for the synthesis of this compound is presented below. The synthesis is a two-step process involving the hydrogenation of a commercially available precursor followed by the hydrolysis of the resulting ester.

Step 1: Synthesis of this compound methyl ester hydrochloride

This procedure outlines the catalytic hydrogenation of D-phenylalanine methyl ester hydrochloride to yield the methyl ester of the target compound.

Materials:

-

D-phenylalanine methyl ester hydrochloride

-

5% Rhodium on Carbon (Rh/C)

-

Methanol

Procedure:

-

In a suitable hydrogenation vessel, dissolve 12 g of commercially available D-phenylalanine methyl ester hydrochloride in 250 mL of methanol.[1]

-

Carefully add 1.2 g of 5% rhodium on carbon catalyst to the solution.[1]

-

Pressurize the vessel with hydrogen gas according to standard hydrogenation protocols.

-

Allow the reaction to proceed until the uptake of hydrogen ceases, indicating the completion of the reaction.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture to remove the rhodium on carbon catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound methyl ester hydrochloride. A yield of 97% has been reported for this step.[1]

Step 2: Hydrolysis of this compound methyl ester hydrochloride to this compound

This protocol describes the saponification of the methyl ester to the final free acid.

Materials:

-

This compound methyl ester hydrochloride

-

Lithium hydroxide (LiOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

Dissolve the this compound methyl ester hydrochloride in a 2:1 mixture of methanol and water.[1]

-

Add 1.5 molar equivalents of lithium hydroxide to the solution.[1]

-

Stir the reaction mixture at room temperature and monitor the progress of the hydrolysis by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion of the reaction, carefully neutralize the mixture with an appropriate concentration of hydrochloric acid to a pH where the free amino acid precipitates.

-

Isolate the solid product by filtration.

-

Wash the isolated solid with cold water to remove any remaining salts.

-

Dry the product under vacuum to obtain this compound.

Applications in Drug Development

This compound is a versatile building block with significant potential in the development of novel therapeutics.

NMDA Receptor Ligands

The (R)-enantiomer of 2-amino-3-cyclohexylpropanoic acid is of particular interest in neuroscience research for the development of ligands targeting N-methyl-D-aspartate (NMDA) receptors.[3] These receptors are crucial for synaptic plasticity and memory function, and their dysregulation is implicated in various neurological disorders. The unique conformation of this amino acid allows for the design of subtype-selective agonists and antagonists for the NMDA receptor.

Antitumor Agents

This amino acid serves as a key precursor in the synthesis of novel antitumor compounds. For instance, it has been utilized in the preparation of (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid and its ester derivatives, which have demonstrated promising in vitro antitumor activity against various cancer cell lines.[3]

Dipeptidyl Peptidase-IV (DPP-4) Inhibitors

While direct studies on the (R)-enantiomer are limited in this context, derivatives of its stereoisomer, L-cyclohexylalanine, have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-4).[4] DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. This suggests that cyclohexylalanine derivatives, in general, are a promising scaffold for the design of DPP-4 inhibitors.

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the synthetic workflow for producing this compound.

Proposed Mechanism of Action at NMDA Receptor

This diagram illustrates the proposed role of a glycine site agonist, for which this compound is a precursor, in the activation of the NMDA receptor.

General Mechanism of DPP-4 Inhibition

This diagram outlines the general mechanism by which a DPP-4 inhibitor, a potential application for cyclohexylalanine derivatives, functions.

References

A Technical Guide to the Biological Activity of Peptides Containing (R)-2-amino-3-cyclohexylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-amino-3-cyclohexylpropanoic acid, commonly known as D-Cyclohexylalanine (D-Cha), is a synthetic amino acid that has garnered significant interest in peptide-based drug design. Its bulky, hydrophobic cyclohexyl side chain offers unique structural properties when incorporated into peptide sequences. This modification can profoundly influence the peptide's conformation, metabolic stability, and interaction with biological targets, leading to enhanced therapeutic potential. This technical guide provides an in-depth overview of the biological activities of peptides containing D-Cha, with a focus on their roles as receptor antagonists and agonists. We will delve into the quantitative bioactivity data, detailed experimental protocols, and the underlying signaling pathways, offering a comprehensive resource for researchers in the field.

Quantitative Bioactivity Data

The incorporation of D-Cha into peptide scaffolds has been shown to modulate their affinity and functional activity at various G-protein coupled receptors (GPCRs). The following tables summarize the quantitative data for representative D-Cha-containing peptides.

Table 1: Apelin Receptor (APJ) Agonists

While the user's request specified the (R)-enantiomer (D-Cha), a notable study on apelin analogues utilized the (S)-enantiomer, L-Cyclohexylalanine (L-Cha). The data is presented here due to its high relevance in demonstrating the impact of cyclohexylalanine incorporation on peptide bioactivity. These analogues have shown increased metabolic stability and potent agonistic activity at the apelin receptor, which is involved in cardiovascular regulation.

| Peptide Analogue | Modification | Bioactivity Assay | Endpoint | Value |

| Apelin-13 Analogue | Substitution with L-Cha | Plasma Half-life | t½ (in vivo, mouse) | Up to 40 times longer than native apelin-13 |

| Apelin-17 Analogue | Substitution with L-Cha | Plasma Half-life | t½ (in vivo, mouse) | Up to 340-fold increase compared to native apelin-17 |

| Apelin-17 Analogue | Substitution with L-Cha | Blood Pressure Assay | Effect | Pronounced blood pressure-lowering effects |

Table 2: Tachykinin NK2 Receptor Antagonists

Peptides containing D-amino acids, including D-Tryptophan in the case of MEN 10376, are a key area of investigation for enhancing stability and affinity. While not containing D-Cha, the data for MEN 10376 is illustrative of the field.

| Peptide | Target | Bioactivity Assay | Endpoint | Value |

| MEN 10376 | Tachykinin NK2 Receptor | Radioligand Binding (rat small intestine) | Ki | 4.4 µM |

| MEN 10376 | Tachykinin NK1 Receptor (guinea-pig ileum) | Functional Assay | pA2 | 5.66 |

| MEN 10376 | Tachykinin NK2 Receptor (rabbit pulmonary artery) | Functional Assay | pA2 | 8.08 |

Further research is required to identify and quantify the bioactivity of tachykinin receptor antagonists specifically containing D-Cyclohexylalanine.

Table 3: Bradykinin B2 Receptor Antagonists

The bradykinin B2 receptor is a key target for inflammatory and pain-related conditions. The development of peptide antagonists with improved stability and affinity is an active area of research.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments cited in the study of bioactive peptides.

Radioligand Binding Assay for GPCRs

This protocol is a generalized method for determining the binding affinity (Ki) of a test compound to a G-protein coupled receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a peptide antagonist.

Materials:

-

Cell membranes expressing the target receptor (e.g., Bradykinin B2 or Tachykinin NK1).

-

Radiolabeled ligand (e.g., [³H]-Bradykinin or [¹²⁵I]-Substance P).

-

Unlabeled test peptide (containing D-Cha).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test peptide in the binding buffer.

-

Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Experimental Workflow for Radioligand Binding Assay

Commercial Availability and Technical Guide for Enantiomerically Pure (R)-Cyclohexylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of enantiomerically pure (R)-cyclohexylalanine, also known as D-cyclohexylalanine. This non-proteinogenic amino acid is a valuable building block in medicinal chemistry and drug discovery, primarily utilized to introduce hydrophobicity and steric bulk in peptide-based therapeutics, enhancing their metabolic stability and biological activity. This document details commercially available forms, typical specifications, and the analytical methodologies crucial for quality assessment.

Commercial Availability and Suppliers

(R)-Cyclohexylalanine is commercially available from various chemical suppliers, typically in its unprotected form or with N-terminal protection, most commonly as the 9-fluorenylmethoxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) derivative. These protected forms are essential for solid-phase peptide synthesis (SPPS).

Below is a summary of representative commercial suppliers and their product specifications. Please note that availability and specifications are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

| Product Name | Alternate Names | CAS Number | Supplier Examples | Typical Purity | Notes |

| (R)-Cyclohexylalanine | D-Cyclohexylalanine; (2R)-2-Amino-3-cyclohexylpropanoic acid | 58717-02-5 | Various fine chemical suppliers | ≥95% to ≥98% | The free amino acid. |

| Fmoc-(R)-cyclohexylalanine | Fmoc-D-Cha-OH; N-Fmoc-3-cyclohexyl-D-alanine | 144701-25-7 | Aapptec, Biosynth, BOC Sciences | ≥98% to ≥99% | For use in Fmoc-based solid-phase peptide synthesis.[1] |

| Boc-(R)-cyclohexylalanine | Boc-D-Cha-OH; N-tert-Butoxycarbonyl-D-cyclohexylalanine | 127095-92-5 | BenchChem, Amatek Chemical | ≥97% to ≥99% | For use in Boc-based solid-phase peptide synthesis.[2][3] |

| Boc-(R)-cyclohexylalanine DCHA salt | Boc-D-Cha-OH·DCHA | 198470-07-4 | BenchChem | ≥98% | Dicyclohexylammonium salt for improved stability and handling.[2] |

Synthesis and Manufacturing

The most common industrial synthesis of enantiomerically pure (R)-cyclohexylalanine involves the catalytic hydrogenation of the aromatic ring of (R)-phenylalanine (D-phenylalanine).[2] This method retains the stereochemistry at the alpha-carbon, ensuring high enantiomeric purity of the final product.

Representative Experimental Protocol: Synthesis of (R)-Cyclohexylalanine

The following protocol is a representative example for the synthesis of (R)-cyclohexylalanine via hydrogenation of (R)-phenylalanine.

Materials:

-

(R)-Phenylalanine

-

Deionized water

-

Isopropanol

-

37% Hydrochloric acid

-

Platinum/Rhodium on activated carbon catalyst (e.g., 4% Pt, 1% Rh)

-

50% Sodium hydroxide solution

-

Nitrogen gas

-

Hydrogen gas

Procedure:

-

A solution or suspension of (R)-phenylalanine (1 equivalent) is prepared in a mixture of deionized water and isopropanol.

-

Hydrochloric acid (1.2 equivalents) is added to the mixture.

-

The Pt/Rh on carbon catalyst (approximately 5 wt% of the (R)-phenylalanine) is added to the mixture.

-

The reaction mixture is transferred to a high-pressure hydrogenation autoclave.

-

The autoclave is purged with nitrogen gas three times, followed by two purges with hydrogen gas.

-

The system is pressurized with hydrogen to 8-10 bar and heated to 50-60°C.

-

The reaction is stirred for approximately 6-8 hours, or until hydrogen uptake ceases.

-

After cooling and depressurization, the reaction mixture is filtered to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to remove the isopropanol.

-

The pH of the remaining aqueous solution is adjusted to 5-6 with a 50% sodium hydroxide solution, causing the product to precipitate.

-

The mixture is cooled to 0-10°C, and the solid product is collected by filtration.

-

The product is washed with cold deionized water and dried under vacuum at 50-70°C.

Quality Control and Analytical Methods

Ensuring the chemical and enantiomeric purity of (R)-cyclohexylalanine is critical for its application in drug development. A combination of chromatographic and spectroscopic techniques is employed for comprehensive quality control.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity of (R)-cyclohexylalanine. This technique separates the (R)- and (S)-enantiomers, allowing for the quantification of the desired enantiomer and the detection of any unwanted (S)-cyclohexylalanine.

Representative Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based or macrocyclic glycopeptide-based chiral column is typically used. For underivatized amino acids, a teicoplanin-based CSP can be effective.[4]

-

Mobile Phase: The mobile phase composition is highly dependent on the chosen CSP. For polysaccharide-based columns, a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) is common.[5] For macrocyclic glycopeptide-based columns, an aqueous-organic mobile phase, often with an acidic modifier like formic acid, is used.[4]

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm).

-

Analysis: The enantiomeric excess (e.e.) is calculated by comparing the peak areas of the (R)- and (S)-enantiomers. A racemic standard is often used to confirm the peak identities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess the chemical purity of (R)-cyclohexylalanine.

Representative ¹H NMR Data (in D₂O/NaOD): [6]

-

δ 3.3 ppm (triplet, 1H): Corresponds to the α-proton.

-

δ 0.85-1.75 ppm (multiplets, 13H): A complex series of signals corresponding to the cyclohexyl ring protons and the β-protons.

The absence of signals corresponding to residual solvents or process-related impurities confirms the chemical purity.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of (R)-cyclohexylalanine. The expected molecular weight is 171.24 g/mol .

Applications in Drug Discovery and Development

The incorporation of (R)-cyclohexylalanine into peptide sequences can significantly enhance their therapeutic potential. The bulky and hydrophobic cyclohexyl side chain can:

-

Increase Metabolic Stability: The non-natural side chain can sterically hinder the approach of proteolytic enzymes, increasing the peptide's half-life in vivo.

-

Enhance Receptor Binding: The hydrophobic nature of the cyclohexyl group can lead to improved interactions with hydrophobic pockets in target receptors, potentially increasing binding affinity and potency.[7]

-

Modulate Peptide Conformation: The steric bulk of the side chain can constrain the peptide backbone, favoring a specific conformation that may be optimal for receptor binding.

Visualized Workflows

Quality Control Workflow for (R)-Cyclohexylalanine

Caption: Quality Control Workflow for (R)-Cyclohexylalanine.

Use of (R)-Cyclohexylalanine in Solid-Phase Peptide Synthesis (SPPS)

References

- 1. Fmoc-beta-cyclohexyl-D-alanine | 144701-25-7 | FF55913 [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. Amatek Chemical-products [allchemblock.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. yakhak.org [yakhak.org]

- 6. L-Cyclohexylalanine | 27527-05-5 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to (R)-2-amino-3-cyclohexylpropanoic Acid: Safety, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (R)-2-amino-3-cyclohexylpropanoic acid, a non-proteinogenic amino acid increasingly utilized as a chiral building block in medicinal chemistry. The focus of this document is to detail its safety and handling procedures, outline its synthesis, and explore its primary application as a scaffold in the development of N-methyl-D-aspartate (NMDA) receptor antagonists.

Chemical and Physical Properties

This compound, also known as D-3-cyclohexylalanine, is a derivative of the amino acid alanine. Its structure incorporates a bulky cyclohexyl group, which imparts specific conformational constraints and lipophilicity to molecules that contain it.

| Property | Value |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol [1] |

| Appearance | White to off-white powder |

| CAS Number | 58717-02-5[1] |

| IUPAC Name | (2R)-2-amino-3-cyclohexylpropanoic acid[1] |

Safety and Handling

Comprehensive safety protocols are imperative when handling this compound in a laboratory setting. The following information is synthesized from multiple safety data sheets (SDS).

Hazard Identification

The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

| GHS Classification | Hazard Statement |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin irritation (Category 2) | H315: Causes skin irritation |

| Eye irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to the following precautionary statements is crucial for safe handling:

| Category | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with a dust filter if ventilation is inadequate.

First Aid Measures

-

If Inhaled: Move the person to fresh air.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the hydrogenation of D-phenylalanine. The following is a representative protocol.

Materials:

-

D-phenylalanine methyl ester hydrochloride

-

5% Rhodium on Carbon (Rh/C)

-

Methanol

-

Hydrogen gas source

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve D-phenylalanine methyl ester hydrochloride (12 g) in methanol (250 mL) in a suitable hydrogenation vessel.[2]

-

Add 5% rhodium on carbon catalyst (1.2 g) to the solution.[2]

-

Pressurize the vessel with hydrogen gas (typically to 40-50 psi).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield (2R)-2-amino-3-cyclohexylpropanoic acid methyl ester hydrochloride.[2]

-

The methyl ester can be hydrolyzed to the free acid by treatment with a suitable base (e.g., lithium hydroxide) followed by acidification.[2]

Caption: Synthesis workflow for this compound.

Role in Drug Development: NMDA Receptor Antagonism

This compound is a valuable building block in the design of antagonists for the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.

NMDA Receptor Signaling Pathway

The activation of the NMDA receptor is a complex process that requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium block. Upon opening, the channel allows the influx of calcium ions, which act as a second messenger to trigger downstream signaling cascades.

Caption: Simplified NMDA receptor signaling pathway and antagonist interaction.

Structure-Activity Relationship (SAR) and Bioactivity Data

The incorporation of the cyclohexylalanine moiety into NMDA receptor antagonists contributes to their binding affinity and selectivity. The bulky, lipophilic cyclohexyl group can interact with hydrophobic pockets in the glutamate binding site of the NMDA receptor.

Several studies have synthesized and evaluated derivatives of this compound for their NMDA receptor antagonist activity. Below is a table summarizing the bioactivity of some related compounds.

| Compound | Target | Assay | Bioactivity (IC₅₀ or Kᵢ) |

| CGS 19755 | NMDA Receptor | [³H]CGS 19755 Binding | Kᵢ = 40 nM |

| NPC 12626 | NMDA Receptor | [³H]CGS 19755 Binding | Kᵢ = 2000 nM |

| LY 274614 | NMDA Receptor | NMDA-mediated neurotoxicity | IC₅₀ = 1.3 µM |

| SDZ EAB-515 | NMDA Receptor | NMDA-mediated neurotoxicity | IC₅₀ = 5.6 µM |

| 3-(Phosphonomethyl)phenylalanine | NMDA Receptor | Electrophysiology | IC₅₀ ≈ 5 µM[3] |

| Benzopolycyclic amine 11 | NMDA Receptor | Calcium influx assay | IC₅₀ = 11.8 µM[4] |

Note: The compounds listed are structurally related and highlight the activity of molecules with similar scaffolds.

Experimental Workflow for Antagonist Screening

A typical workflow for the discovery and evaluation of novel NMDA receptor antagonists involves several stages, from initial library synthesis to in-vivo testing.

Caption: Workflow for NMDA receptor antagonist discovery and evaluation.

Conclusion

This compound is a key chiral building block with significant applications in the field of medicinal chemistry, particularly in the development of NMDA receptor antagonists. Its safe handling requires adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and engineering controls. The synthesis of this compound is well-established, and its incorporation into small molecules has led to the discovery of potent and selective modulators of the NMDA receptor. Further research into derivatives of this compound holds promise for the development of novel therapeutics for a range of neurological disorders.

References

- 1. (2R)-2-amino-3-cyclohexylpropanoic acid | C9H17NO2 | CID 736026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Preferred antagonist binding state of the NMDA receptor: synthesis, pharmacology, and computer modeling of (phosphonomethyl)phenylalanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of benzopolycyclic cage amines: NMDA receptor antagonist, trypanocidal and antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (R)-cyclohexylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for (R)-cyclohexylalanine, a non-proteinogenic amino acid of interest in medicinal chemistry and drug development. Due to the limited availability of publicly accessible, verified spectra for the (R)-enantiomer, this document presents predicted data based on the known spectra of the corresponding L-enantiomer and general principles of spectroscopic analysis. Detailed experimental protocols for obtaining such data are also provided.

Introduction

(R)-cyclohexylalanine is a chiral amino acid analog of phenylalanine where the phenyl ring is replaced by a cyclohexyl group. This modification imparts unique conformational properties and increased lipophilicity, making it a valuable building block in the design of peptides and peptidomimetics with enhanced metabolic stability and biological activity. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in research and development settings. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (R)-cyclohexylalanine.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (R)-cyclohexylalanine. These values are estimated based on data for L-cyclohexylalanine and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for (R)-cyclohexylalanine

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~3.3 | t | 1H | α-H |

| ~1.63-1.75 | m | 13H | cyclohexyl-H and cyclohexyl-CH₂ |

| ~0.85-1.52 | m |

Note: Spectra are typically recorded in D₂O/NaOD. Chemical shifts are referenced to a suitable internal standard.

Table 2: Predicted ¹³C NMR Spectroscopic Data for (R)-cyclohexylalanine

| Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | C=O (Carboxylic acid) |

| ~55-60 | α-C |

| ~40-45 | β-C |

| ~32-35 | Cyclohexyl C1/C4 |

| ~26-28 | Cyclohexyl C2/C6 |

| ~25-27 | Cyclohexyl C3/C5 |

Note: Chemical shifts are influenced by solvent and pH.

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands for (R)-cyclohexylalanine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Medium | O-H stretch (Carboxylic acid) |

| 3400-3250 | Medium | N-H stretch (Amine) |

| 3000-2850 | Medium | C-H stretch (Alkanes) |

| 1760-1690 | Strong | C=O stretch (Carboxylic acid) |

| 1650-1580 | Medium | N-H bend (Primary amine) |

| 1470-1450 | Medium | C-H bend (Alkanes) |

| 1320-1000 | Strong | C-O stretch (Carboxylic acid) |

Note: Spectra of solid samples are often obtained using ATR or as KBr pellets.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for (R)-cyclohexylalanine

| Parameter | Value |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| [M+H]⁺ (m/z) | 172.13 |

| [M-H]⁻ (m/z) | 170.11 |

| Key Fragment Ion (m/z) | 126 ([M-COOH]⁺) |

Note: Ionization technique (e.g., ESI, CI) will influence the observed ions and fragmentation pattern.

Experimental Protocols

The following sections outline generalized experimental protocols for acquiring the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and available equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of (R)-cyclohexylalanine in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For amino acids, D₂O with a small amount of NaOD can be used to ensure solubility and sharpen exchangeable proton signals. Add a suitable internal standard (e.g., DSS or TMSP) for chemical shift referencing.

-

¹H NMR Acquisition:

-

Tune and shim the NMR spectrometer.

-

Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a 1D proton-decoupled carbon spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals (CH, CH₂, CH₃).

-

FT-IR Spectroscopy

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid (R)-cyclohexylalanine sample directly onto the crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[1]

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of (R)-cyclohexylalanine (e.g., 1-10 µg/mL) in a suitable solvent system compatible with the chosen ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

-

Data Acquisition (LC-MS):

-

Introduce the sample into the mass spectrometer, often via a liquid chromatography (LC) system for separation from any impurities.

-

Acquire mass spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ions to induce fragmentation and aid in structural confirmation. The mass spectrometer analyzes the mass-to-charge ratio of the resulting fragments.

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as (R)-cyclohexylalanine.

References

Solubility characteristics of (R)-2-amino-3-cyclohexylpropanoic acid in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (R)-2-amino-3-cyclohexylpropanoic acid, a non-proteinogenic amino acid of interest in pharmaceutical and biochemical research. Understanding the solubility of this compound in various solvents is critical for its application in drug design, synthesis, and formulation. This document summarizes available solubility data, details experimental protocols for solubility determination, and provides a visual representation of a standard experimental workflow.

Core Solubility Characteristics

This compound, also known as D-Cyclohexylalanine, is a chiral amino acid with a bulky cyclohexyl side chain. Its solubility is influenced by the interplay between the polar amino and carboxylic acid groups and the non-polar cyclohexyl moiety. While specific quantitative data for the (R)-isomer is limited in publicly available literature, data for its enantiomer, L-Cyclohexylalanine, provides a strong indication of its solubility profile.

General solubility principles for amino acids suggest that this compound is likely to be:

-

Sparingly soluble in water at neutral pH.[1]

-

More soluble in acidic and alkaline aqueous solutions due to the formation of the corresponding ammonium and carboxylate salts.[2]

-

Generally poorly soluble in non-polar organic solvents.[3]

-

Potentially soluble in some polar aprotic solvents like dimethyl sulfoxide (DMSO).

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for the closely related L-isomer, L-Cyclohexylalanine, which is expected to have identical solubility to the (R)-isomer.

| Solvent System | Temperature | Solubility | Notes |

| Water | Not Specified | Sparingly soluble[1] | General observation. |

| Water | Not Specified | 2.5 mg/mL[4] | Requires sonication to achieve dissolution. |

| Aqueous Acid (e.g., HCl) | Not Specified | More soluble than in neutral water | Expected behavior for amino acids.[2] |

| Aqueous Base (e.g., NaOH) | Not Specified | More soluble than in neutral water | Expected behavior for amino acids.[2] |

| Ethanol | Not Specified | Low solubility | Expected behavior for amino acids in alcohols.[5] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Likely soluble | DMSO is a strong organic solvent for many organic materials.[6] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various research and development applications. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[7][8]

Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, buffer of specific pH, ethanol)

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system for concentration analysis[]

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker with controlled temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle.

-

Sample Collection and Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter to remove any undissolved solid.

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC or UPLC method.[]

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

References

- 1. guidechem.com [guidechem.com]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. microbenotes.com [microbenotes.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02870K [pubs.rsc.org]

The Strategic Incorporation of (R)-Cyclohexylalanine for Enhanced Peptide Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their inherent instability in biological systems, primarily due to rapid degradation by proteases. A key strategy to overcome this limitation is the incorporation of non-canonical amino acids. Among these, (R)-cyclohexylalanine (D-Cha) has emerged as a powerful tool for enhancing peptide stability and improving pharmacokinetic profiles. This technical guide provides an in-depth analysis of the role of (R)-cyclohexylalanine in stabilizing peptides, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Stability Enhancement

The primary mechanism by which (R)-cyclohexylalanine enhances peptide stability is through a combination of steric hindrance and the introduction of a D-amino acid configuration.

-

Steric Hindrance: The bulky cyclohexyl side chain of (R)-cyclohexylalanine physically obstructs the approach of proteolytic enzymes to the peptide backbone. This steric shield is particularly effective against both exopeptidases, which cleave peptides from the N- or C-terminus, and endopeptidases that target internal peptide bonds.

-

D-Configuration: Natural proteases are stereospecific and primarily recognize L-amino acids. The incorporation of an (R)-amino acid (D-configuration) at a potential cleavage site significantly reduces the peptide's susceptibility to enzymatic degradation.

Together, these features make (R)-cyclohexylalanine a highly effective building block for designing protease-resistant peptide therapeutics.

Quantitative Impact on Peptide Stability

| Peptide Name | Modification | Assay | Half-life (t½) | Fold Increase in Half-life |

| Apelin-17 | Native | Rat Plasma Stability | ~ 2.5 min | - |

| hArgCha17 A2 | L-Cha at position 9 | Rat Plasma Stability | ~ 14 hours (840 min) | ~336 |

| pyr-Apelin-13 | Native | Rat Plasma Stability | ~ 5 min | - |

| Cha13A2 | L-Cha at position 9 | Rat Plasma Stability | ~ 3.3 hours (200 min) | ~40 |

Data sourced from BenchChem Application Notes.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) with (R)-Cyclohexylalanine

This protocol outlines the manual incorporation of Boc- (R)-cyclohexyl-D-Ala-OH into a peptide sequence using Boc-based solid-phase peptide synthesis.[1]

Materials:

-

Rink Amide MBHA resin

-

Boc-protected amino acids (including Boc-(R)-cyclohexyl-D-Ala-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

Piperidine

-

Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

-

Boc-Deprotection: Remove the Boc protecting group by treating the resin with 25% TFA in DCM for 30 minutes.

-

Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).

-

Neutralization: Neutralize the resin with 10% DIEA in DMF for 5 minutes (2x).

-

Washing: Wash the resin with DMF (3x).

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Boc-(R)-cyclohexyl-D-Ala-OH (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF.

-

Add DIEA (6 eq) to pre-activate the amino acid solution for 5-10 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test. If the test is positive, indicating incomplete coupling, continue shaking or perform a second coupling.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Peptide Stability Assay in Human Plasma

This protocol describes an HPLC-based method to assess the stability of a peptide containing (R)-cyclohexylalanine in human plasma.[2][3]

Materials:

-

Peptide stock solution (in a suitable solvent like DMSO or water)

-

Human plasma (from a pool of healthy donors)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN)

-

Ethanol (EtOH)

-

Trifluoroacetic acid (TFA)

-

Incubator at 37°C

-

HPLC system with a C18 column

Procedure:

-

Sample Preparation:

-

Dilute the peptide stock solution in PBS to the desired final concentration (e.g., 10 µM).

-

In a microcentrifuge tube, mix the peptide solution with an equal volume of human plasma (1:1 v/v).

-

-

Incubation: Incubate the peptide-plasma mixture at 37°C with gentle shaking.

-

Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Protein Precipitation:

-

Immediately add the aliquot to a tube containing a 2x volume of a cold ( -20°C) precipitation solution (e.g., ACN/EtOH 1:1 v/v) to stop the enzymatic reaction.

-

Vortex the mixture and incubate at -20°C for at least 2 hours (or overnight) to precipitate plasma proteins.

-

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

HPLC Analysis:

-

Carefully collect the supernatant and inject it into the HPLC system.

-

Separate the intact peptide from its degradation products using a suitable gradient of water/acetonitrile containing 0.1% TFA.

-

Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).

-

-

Data Analysis:

-

Quantify the peak area of the intact peptide at each time point.

-

Plot the percentage of the remaining intact peptide against time.

-

Calculate the peptide's half-life (t₁/₂) by fitting the data to a first-order decay curve.

-

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

This protocol provides a general procedure for analyzing the secondary structure of a peptide containing (R)-cyclohexylalanine.[4][5][6]

Materials:

-

Purified peptide

-

CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

-

Circular Dichroism spectropolarimeter

-

Quartz cuvette (e.g., 1 mm path length)

-

Nitrogen gas supply

Procedure:

-

Instrument Preparation: Purge the CD spectropolarimeter with nitrogen gas for at least 30 minutes before use.

-

Sample Preparation:

-

Dissolve the purified peptide in the CD-compatible buffer to a final concentration of approximately 0.1-0.2 mg/mL.

-

Accurately determine the peptide concentration using a reliable method (e.g., UV absorbance if aromatic residues are present, or a quantitative amino acid analysis).

-

-

Blank Measurement: Record a baseline spectrum of the buffer alone in the quartz cuvette over the desired wavelength range (e.g., 190-260 nm).

-

Sample Measurement:

-

Rinse the cuvette thoroughly with the peptide solution before filling.

-

Acquire the CD spectrum of the peptide sample using the same instrument settings as the blank.

-

Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Subtract the buffer baseline spectrum from the raw peptide spectrum.

-

Convert the CD signal (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg × M) / (c × l × N) where:

-

mdeg is the observed ellipticity in millidegrees

-

M is the molecular weight of the peptide

-

c is the peptide concentration in mg/mL

-

l is the path length of the cuvette in cm

-

N is the number of amino acid residues

-

-

-

Secondary Structure Estimation: Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software.

Conformational Analysis by 2D NMR Spectroscopy

This protocol provides a high-level overview of the steps involved in determining the three-dimensional structure of a peptide containing (R)-cyclohexylalanine in solution.[7][8]

Materials:

-

Highly purified peptide (>95%)

-

NMR buffer (e.g., H₂O/D₂O 9:1, with a suitable buffer like phosphate or acetate)

-

High-field NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve the peptide in the NMR buffer to a concentration of at least 1 mM.

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to check for sample purity, aggregation, and proper folding.

-

2D NMR Data Acquisition: Acquire a set of two-dimensional NMR spectra, including:

-

TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

-

(Optional) ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is isotopically labeled, this experiment provides a fingerprint of the peptide backbone.

-

-

Resonance Assignment:

-

Use the TOCSY and COSY spectra to assign the proton resonances to specific amino acid residues.

-

Use the NOESY spectrum to sequentially connect the assigned spin systems along the peptide backbone.

-

-

Structural Restraint Generation:

-

Integrate the cross-peak volumes in the NOESY spectrum to derive interproton distance restraints.

-

Measure coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.

-

-

Structure Calculation: Use a molecular dynamics or distance geometry program to calculate an ensemble of 3D structures that satisfy the experimental restraints.

-

Structure Validation: Assess the quality of the calculated structures using various validation tools to check for consistency with the experimental data and standard protein geometries.

Visualizations of Pathways and Workflows

Experimental Workflow for Peptide Stability Assessment

Caption: A typical experimental workflow for synthesizing a peptide with (R)-cyclohexylalanine and assessing its stability in human plasma.

Apelin/APJ Receptor Signaling Pathway

Caption: Simplified signaling cascade initiated by the binding of an apelin analog to the APJ receptor.

Delta-Opioid Receptor Antagonist Signaling

Caption: Mechanism of action for a δ-opioid receptor antagonist containing (R)-cyclohexylalanine.

References

- 1. benchchem.com [benchchem.com]

- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. americanpeptidesociety.org [americanpeptidesociety.org]

- 5. benchchem.com [benchchem.com]

- 6. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 8. youtube.com [youtube.com]

Methodological & Application

Protocol for Incorporating (R)-Cyclohexylalanine into Solid-Phase Peptide Synthesis (SPPS)

Application Note and Detailed Protocol

For researchers, scientists, and drug development professionals, the incorporation of non-proteinogenic amino acids such as (R)-cyclohexylalanine (Cha) into peptide sequences offers a powerful strategy to enhance conformational stability, metabolic resistance, and receptor affinity. The bulky cyclohexyl side chain of (R)-cyclohexylalanine presents steric challenges during solid-phase peptide synthesis (SPPS), necessitating optimized protocols to ensure high coupling efficiency and peptide purity. This document provides a detailed protocol and application notes for the successful incorporation of Fmoc-(R)-cyclohexylalanine-OH into peptide chains using Fmoc/tBu chemistry.

Introduction

(R)-cyclohexylalanine is a valuable building block in peptide chemistry due to its hydrophobic and sterically demanding nature. These properties can induce specific secondary structures and improve the pharmacokinetic profile of peptide-based therapeutics. However, the steric hindrance posed by the cyclohexyl group can impede the efficiency of amide bond formation during SPPS, potentially leading to lower yields and the accumulation of deletion sequences. To overcome these challenges, modifications to standard SPPS protocols are required, including the selection of highly efficient coupling reagents and potentially extended reaction times.

Experimental Workflow

The general workflow for incorporating a single (R)-cyclohexylalanine residue into a growing peptide chain on a solid support is depicted below. This cycle of deprotection, activation, and coupling is repeated for each amino acid in the sequence.

Application Notes and Protocols for the Use of (R)-2-amino-3-cyclohexylpropanoic Acid in Peptidomimetics Design

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in the design of peptidomimetics. These modified peptides often exhibit enhanced pharmacological properties, including increased proteolytic stability, improved receptor affinity and selectivity, and better bioavailability compared to their natural counterparts.[1][2] (R)-2-amino-3-cyclohexylpropanoic acid, a D-alanine derivative also known as D-cyclohexylalanine (D-Cha), is a particularly useful non-canonical amino acid. Its bulky, hydrophobic cyclohexyl side chain can introduce conformational constraints and increase resistance to enzymatic degradation, making it a valuable component in the development of novel therapeutics.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the design and evaluation of peptidomimetics, with a focus on a case study of a cyclohexylalanine-containing peptide, CMP3013, which has shown promise in mitigating mitochondrial dysfunction.

Application Notes

The inclusion of this compound in a peptide sequence can significantly influence its biological activity and stability. The key advantages include:

-

Enhanced Proteolytic Stability: The D-configuration of the amino acid and the steric hindrance provided by the cyclohexyl group make peptides containing this residue less susceptible to degradation by proteases, which typically recognize L-amino acids.[1]

-

Increased Hydrophobicity: The non-polar cyclohexyl side chain increases the overall hydrophobicity of the peptide, which can enhance its interaction with lipid membranes and hydrophobic pockets of target proteins.

-

Conformational Rigidity: The bulky side chain can restrict the conformational freedom of the peptide backbone, leading to a more defined three-dimensional structure. This can result in higher binding affinity and selectivity for the target receptor or enzyme.

Case Study: CMP3013 - A Cyclohexylalanine-Containing Peptidomimetic for Mitochondrial Dysfunction

Mitochondrial dysfunction is a hallmark of numerous degenerative diseases and is often associated with the disruption of the inner mitochondrial membrane's (IMM) structure, particularly the remodeling of cardiolipin (CL).[3][4] Cardiolipin is a unique phospholipid primarily located in the IMM, where it plays a crucial role in maintaining the integrity of mitochondrial cristae and the function of the electron transport chain.[4][5]

CMP3013 is an α-helical amphipathic peptide containing cyclohexylalanine that has been developed to target cardiolipin and rescue mitochondrial function.[3] The cyclohexylalanine residues in CMP3013 enhance its hydrophobicity, facilitating its interaction with the mitochondrial membrane.[6]

Mechanism of Action:

CMP3013 selectively binds to cardiolipin in the IMM of abnormal or damaged mitochondria.[3][7] This interaction is thought to stabilize the mitochondrial cristae structure, preventing cardiolipin remodeling and the subsequent downstream events of mitochondrial dysfunction, such as increased reactive oxygen species (ROS) production and decreased ATP synthesis.[3][6][7] By preserving mitochondrial integrity, CMP3013 can mitigate cellular damage and has shown therapeutic potential in preclinical models of acute kidney injury.[3][7]

Quantitative Data

The following tables summarize the quantitative data for the cyclohexylalanine-containing peptide CMP3013 in preclinical models of mitochondrial dysfunction.

| Parameter | Value | Experimental Model | Source |

| Cellular Uptake | |||

| EC50 for Cell Penetration | Low nanomolar range | HeLa cells | [4] |

| In Vitro Efficacy | |||

| Inhibition of Total ROS Production | Dose-dependent inhibition | H2O2-treated HeLa cells | [6] |

| Restoration of ATP Production | Dose-dependent increase | H2O2-treated HeLa cells | [4] |

| Preservation of Mitochondrial Membrane Potential | Dose-dependent preservation | H2O2-treated HeLa cells | [4] |

| In Vivo Efficacy | |||

| Effective Dose in Acute Kidney Injury Model | 1 mg/kg | Mouse model | [3][7] |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic Containing this compound

This protocol describes the manual Fmoc-based solid-phase synthesis of a peptide incorporating this compound.

Materials:

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Fmoc-protected amino acids (including Fmoc-(R)-2-amino-3-cyclohexylpropanoic acid)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

-

Diethyl ether (cold)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine solution and agitate for another 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature. For the sterically hindered this compound, a longer coupling time or a double coupling may be necessary.[1]

-

-

Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (MS) and analytical HPLC.

Protocol 2: In Vitro Assessment of Peptide Stability in Human Plasma

This protocol outlines a method to assess the stability of a peptidomimetic containing this compound in human plasma.[1]

Materials:

-

Synthesized peptide

-

Human plasma

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

Incubator at 37°C

-

HPLC-MS system

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the peptide in PBS at a concentration of 1 mg/mL.

-

Thaw the human plasma at 37°C and centrifuge to remove any precipitates.

-

-

Incubation:

-

In a microcentrifuge tube, mix 90 µL of human plasma with 10 µL of the peptide stock solution to achieve a final peptide concentration of 100 µg/mL.

-

Incubate the mixture at 37°C.

-

-

Time Points:

-

At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw a 20 µL aliquot of the incubation mixture.

-

-

Sample Quenching and Protein Precipitation:

-

Immediately add the 20 µL aliquot to 80 µL of acetonitrile containing 0.1% TFA to stop enzymatic degradation and precipitate plasma proteins.

-

Vortex the mixture and centrifuge at high speed for 10 minutes.

-

-

Analysis:

-

Analyze the supernatant by HPLC-MS.

-

Monitor the disappearance of the parent peptide peak and the appearance of any degradation products over time.

-

-

Data Analysis:

-

Quantify the peak area of the intact peptide at each time point.

-

Plot the percentage of the remaining peptide versus time.

-

Calculate the half-life (t½) of the peptide in plasma.

-

Visualizations